molecular formula C10H8ClN3O3 B11864335 Ethyl 3-amino-6-chloro-5-cyano-2-formylisonicotinate

Ethyl 3-amino-6-chloro-5-cyano-2-formylisonicotinate

Cat. No.: B11864335
M. Wt: 253.64 g/mol
InChI Key: LSLZLTLFKIERTQ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-6-chloro-5-cyano-2-formylisonicotinate is a multifunctional isonicotinate derivative featuring amino, chloro, cyano, formyl, and ester substituents.

Properties

Molecular Formula

C10H8ClN3O3

Molecular Weight

253.64 g/mol

IUPAC Name

ethyl 5-amino-2-chloro-3-cyano-6-formylpyridine-4-carboxylate

InChI

InChI=1S/C10H8ClN3O3/c1-2-17-10(16)7-5(3-12)9(11)14-6(4-15)8(7)13/h4H,2,13H2,1H3

InChI Key

LSLZLTLFKIERTQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NC(=C1N)C=O)Cl)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-6-chloro-5-cyano-2-formylisonicotinate typically involves multi-step organic reactions. One common method includes the reaction of ethyl isonicotinate with appropriate reagents to introduce the amino, chloro, cyano, and formyl groups. The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as purification through crystallization or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-6-chloro-5-cyano-2-formylisonicotinate can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) under basic conditions.

Major Products

    Oxidation: Ethyl 3-amino-6-chloro-5-cyano-2-carboxyisonicotinate.

    Reduction: Ethyl 3-amino-6-chloro-5-aminomethyl-2-formylisonicotinate.

    Substitution: Ethyl 3-amino-6-azido-5-cyano-2-formylisonicotinate.

Scientific Research Applications

Ethyl 3-amino-6-chloro-5-cyano-2-formylisonicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-6-chloro-5-cyano-2-formylisonicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features/Applications Reference
Ethyl 3-amino-6-chloro-5-cyano-2-formylisonicotinate 3-NH₂, 6-Cl, 5-CN, 2-CHO C₁₁H₉ClN₃O₃* 283.66 Reactive for derivatization N/A
Ethyl 6-[(4-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate 6-(4-Cl-benzylamino), 2-Ph, 5-CN C₂₂H₁₈ClN₃O₂ 391.86 Acetylcholinesterase inhibition
Ethyl 6-((1-benzylpiperidin-4-yl)methylamino)-5-cyano-2-methyl-4-phenylnicotinate (15) 6-(benzylpiperidinyl), 2-Me, 4-Ph, 5-CN C₃₀H₃₃N₄O₂ 505.62 AChE/BChE inhibitor (IC₅₀ = 0.1 µM)
Ethyl 6-acetyl-5-chloronicotinate 6-Ac, 5-Cl C₁₀H₁₀ClNO₃ 227.65 Intermediate for heterocycles

*Calculated based on standard atomic weights.

Key Observations:

  • Reactivity : The formyl group at position 2 in the target compound offers superior reactivity for synthetic modifications compared to methyl or acetyl groups in analogs .
  • Bioactivity : Analogs with bulky substituents (e.g., benzylpiperidinyl in compound 15) exhibit enhanced acetylcholinesterase inhibition, suggesting that the target compound’s smaller substituents may prioritize solubility over potency .
  • Molecular Weight : The target compound’s lower molecular weight (283.66 vs. 391.86–505.62 in analogs) may improve bioavailability but reduce target-binding avidity due to fewer hydrophobic interactions .

Biological Activity

Ethyl 3-amino-6-chloro-5-cyano-2-formylisonicotinate is a chemical compound with notable biological activity, particularly in antimicrobial and anticancer research. Its structural features, including an ethyl group, an amino group, a chloro substituent, and a cyano group attached to the isonicotinic framework, suggest potential therapeutic applications. This article explores the biological activity of this compound, highlighting relevant research findings and case studies.

  • Molecular Formula : C₁₁H₈ClN₃O
  • Molecular Weight : 239.64 g/mol
  • CAS Number : 99074-47-2

This compound exhibits its biological effects through various mechanisms:

  • Antimicrobial Activity :
    • Preliminary studies indicate that compounds with similar structures have shown inhibitory effects on bacterial growth, particularly against both Gram-positive and Gram-negative bacteria.
    • The presence of the cyano and chloro groups enhances its reactivity, potentially increasing its efficacy as an antimicrobial agent.
  • Anticancer Properties :
    • Research suggests that this compound may induce apoptosis in cancer cells by inhibiting key signaling pathways associated with tumor growth .
    • Compounds structurally related to this compound have been documented to inhibit cancer cell proliferation in various models.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesUnique Aspects
Ethyl 3-amino-6-chloroisonicotinateSimilar core structure without cyano and formylLacks cyano and formyl groups
Ethyl 4-amino-5-cyano-2-pyridinecarboxylateContains cyano but different position of aminoDifferent pyridine derivative
Ethyl 3-amino-2-cyanoisonicotinateContains cyano but lacks chloro and formylDifferent position for cyano

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy :
    • A study demonstrated that derivatives of isonicotinic acid exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar properties.
  • Anticancer Activity :
    • In vitro assays indicated that the compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways .
  • Potential for Drug Development :
    • Given its structural versatility and biological activity, there is ongoing research into optimizing this compound for use as a lead molecule in drug development targeting bacterial infections and cancer therapies .

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